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Compound of Interest

Compound Name: DMNPE-4 AM-caged-calcium

Cat. No.: B11931085 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing DMNPE-4 AM, a cell-

permeable caged calcium compound, for the precise spatiotemporal control of intracellular

calcium levels. The following sections detail the properties of DMNPE-4 AM, protocols for cell

loading and photolysis, and methods for quantifying the released calcium, enabling rigorous

investigation of calcium-dependent signaling pathways.

Introduction to DMNPE-4 AM
DMNPE-4 AM (1-(4,5-Dimethoxy-2-nitrophenyl)-N,N,N',N'-tetrakis(acetoxymethyl)-1,2-

ethanediamine) is a photolabile calcium chelator, often referred to as a "caged" calcium

compound. Its acetoxymethyl (AM) ester form allows for efficient loading into live cells, where

intracellular esterases cleave the AM groups, trapping the active DMNPE-4 molecule in the

cytoplasm. In its caged form, DMNPE-4 exhibits a very high affinity for calcium ions (Ca²⁺),

effectively sequestering them and maintaining low intracellular calcium concentrations.[1][2]

Upon illumination with ultraviolet (UV) light or through two-photon excitation, DMNPE-4

undergoes rapid photolysis, causing a dramatic decrease in its affinity for Ca²⁺ and leading to a

burst of free calcium in the immediate vicinity.[2][3] This property makes DMNPE-4 AM an

invaluable tool for studying a wide array of physiological processes that are regulated by

calcium signaling.
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A summary of the essential quantitative data for DMNPE-4 AM is presented in the table below.

Understanding these parameters is crucial for designing and interpreting experiments.

Property Value Reference

Molecular Weight 849.74 g/mol [2]

Ca²⁺ Dissociation Constant

(Kd) - Before Photolysis

19 nM (at pH 7.4), 48 nM (at

pH 7.2)
[1][2]

Ca²⁺ Dissociation Constant

(Kd) - After Photolysis
~2 mM [1][2]

Mg²⁺ Dissociation Constant

(Kd)
~10 mM [2]

Excitation Wavelength for

Photolysis (One-Photon)
~350 nm [2]

Excitation Wavelength for

Photolysis (Two-Photon)
~730-740 nm [4]

Extinction Coefficient (ε) 5120 M⁻¹cm⁻¹ [2]

Quantum Yield (Φ) 0.09 [2]

Solubility
Soluble in DMSO (e.g., to 100

mM)
[2]

Experimental Protocols
Protocol 1: Loading Cells with DMNPE-4 AM
This protocol describes the loading of adherent cells with DMNPE-4 AM. Optimization of

concentration and incubation time may be necessary for different cell types.

Materials:

DMNPE-4 AM

Anhydrous Dimethyl Sulfoxide (DMSO)
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Pluronic® F-127

Hanks' Balanced Salt Solution (HBSS) or other suitable physiological buffer

Cultured cells on coverslips or in imaging dishes

Procedure:

Prepare Stock Solutions:

Prepare a 1-10 mM stock solution of DMNPE-4 AM in anhydrous DMSO. Aliquot and store

at -20°C, protected from light and moisture.

Prepare a 10% (w/v) stock solution of Pluronic® F-127 in anhydrous DMSO.

Prepare Loading Solution:

On the day of the experiment, warm the DMNPE-4 AM and Pluronic® F-127 stock

solutions to room temperature.

In a microcentrifuge tube, mix the DMNPE-4 AM stock solution with an equal volume of

the 10% Pluronic® F-127 stock solution. Vortex briefly to mix. This step aids in the

dispersion of the non-polar AM ester in the aqueous loading buffer.

Dilute the DMNPE-4 AM/Pluronic® F-127 mixture into pre-warmed physiological buffer

(e.g., HBSS) to a final DMNPE-4 AM concentration of 2-10 µM. The final concentration of

Pluronic® F-127 should be approximately 0.02-0.04%. Vortex the solution thoroughly.

Cell Loading:

Wash the cultured cells once with the physiological buffer.

Replace the buffer with the DMNPE-4 AM loading solution.

Incubate the cells at room temperature or 37°C for 30-60 minutes in the dark. The optimal

loading time and temperature should be determined empirically for each cell type to

ensure adequate loading without causing cellular stress.
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Wash and De-esterification:

After incubation, wash the cells two to three times with fresh, pre-warmed physiological

buffer to remove extracellular DMNPE-4 AM.

Incubate the cells in fresh buffer for an additional 30 minutes at room temperature in the

dark to allow for complete de-esterification of the AM groups by intracellular esterases.
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Fig. 1: Workflow for loading cells with DMNPE-4 AM.
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Protocol 2: Photolysis of DMNPE-4 AM and
Measurement of Calcium Release
This protocol outlines the steps for uncaging calcium from DMNPE-4 and measuring the

resulting change in intracellular calcium concentration using a fluorescent calcium indicator

such as Fluo-4 AM.

Materials:

Cells loaded with DMNPE-4 AM (from Protocol 1)

Fluo-4 AM (or another suitable calcium indicator)

Fluorescence microscope equipped with:

A UV light source (e.g., xenon arc lamp with a filter for ~350 nm) for one-photon excitation

or a Ti:Sapphire laser (~730-740 nm) for two-photon excitation.

An imaging light source and filter sets appropriate for the chosen calcium indicator (e.g.,

excitation ~490 nm, emission ~515 nm for Fluo-4).

A fast-acquisition camera.

Image analysis software.

Procedure:

Co-loading with a Calcium Indicator: For quantitative measurements, cells should be co-

loaded with a fluorescent calcium indicator. Fluo-4 AM is a common choice due to its high

fluorescence increase upon calcium binding.[5] A typical loading protocol for Fluo-4 AM

involves incubation with 1-5 µM of the dye for 30-45 minutes at 37°C.[6][7][8] This can be

done simultaneously with or sequentially to the DMNPE-4 AM loading.

Baseline Fluorescence Measurement:

Place the coverslip or dish with the loaded cells on the microscope stage.
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Acquire a series of baseline fluorescence images of the calcium indicator at low

illumination intensity to establish the resting intracellular calcium level.

Photolysis (Uncaging):

Select a region of interest (ROI) within a cell or a specific subcellular location.

Deliver a brief, high-intensity pulse of UV light (for one-photon) or focused infrared laser

light (for two-photon) to the ROI. The duration and intensity of the light pulse will determine

the fraction of DMNPE-4 that is photolyzed and thus the amount of calcium released.

These parameters must be optimized for the specific experimental setup and desired

calcium concentration jump.

Post-Photolysis Fluorescence Measurement:

Immediately following the photolysis pulse, acquire a rapid time-series of fluorescence

images of the calcium indicator to capture the transient increase in intracellular calcium

concentration.

Controlled Ca2+ Release

Downstream Signaling

DMNPE-4 AM Photolysis [Ca2+]i ↑

Protein Kinase C (PKC) Activation

Calmodulin (CaM) Activation

CRAC Channel Activation

CaMK Activation
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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